molecular formula C4H4BClO2S B067370 2-Chlorothiophene-3-boronic acid CAS No. 177734-82-6

2-Chlorothiophene-3-boronic acid

Cat. No. B067370
M. Wt: 162.41 g/mol
InChI Key: JWVLMZZYJOJCTI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Chlorothiophene-3-boronic acid derivatives can be approached through the electrochemical polymerization of 3-chlorothiophene in mixed electrolytes containing boron trifluoride diethyl etherate and sulfuric acid, achieving conductive poly(3-chlorothiophene) films with varying properties based on the electrolyte composition (Xu et al., 2003). Additionally, boronic acids serve as versatile building blocks for constructing complex molecular architectures, including polymers and nanostructures, through reversible condensation reactions (Severin, 2009).

Molecular Structure Analysis

The molecular structure of 2-Chlorothiophene-3-boronic acid and its derivatives plays a crucial role in their chemical reactivity and physical properties. Studies on boron(III) subphthalocyanines have revealed how different substituents on the thiophene ring can influence the optical and electrochemical properties of these compounds, suggesting that the position and nature of substituents on the thiophene ring are key factors in designing materials with desired properties (Rey et al., 1998).

Chemical Reactions and Properties

2-Chlorothiophene-3-boronic acid and its polymers exhibit a range of chemical reactions and properties, with polymer films showing significant conductivity and electrochemical behavior (Xu et al., 2001). The incorporation of boronic acid into graphene oxide structures demonstrates enhanced electrochemical performance, showcasing the potential of boronic acid derivatives in improving the functionality of graphene-based materials (Pourazadi et al., 2013).

Physical Properties Analysis

The physical properties of 2-Chlorothiophene-3-boronic acid derivatives, such as their conductivity and morphology, are significantly influenced by the synthesis conditions, including the electrolyte composition and the applied potential. This is evident in the preparation of poly(3-chlorothiophene) films, where the generation potential significantly affects the film's physical and electrochemical properties (Aradilla et al., 2012).

Chemical Properties Analysis

The chemical properties of 2-Chlorothiophene-3-boronic acid are characterized by its reactivity in various chemical reactions, including its use in the synthesis of borylated thiophenes via formal thioboration, demonstrating its utility in accessing thiophene derivatives with functionalized boron centers (Bel Abed & Blum, 2018). Additionally, the reactivity of boronic acids in creating complex molecular architectures underscores their importance as versatile building blocks in organic synthesis and material science.

Scientific Research Applications

  • Chemical Biology and Medicinal Chemistry

    • Boronic acids, including 2-Chlorothiophene-3-boronic acid, have found numerous applications in chemical biology and medicinal chemistry .
    • They are used in reversible click reactions, which have applications in these fields .
    • The mechanism of reversible kinetics of these reactions is being studied, and it’s of utmost importance to any stimuli-responsive biological and material chemistry explorations .
  • Biomedical Devices and Material Chemistry

    • Boronic acids are also used in the creation of biomedical devices and in material chemistry .
    • The reversible click chemistries of boronic acids are utilized in these fields .
  • Sensing Applications

    • Boronic acids are increasingly used in various sensing applications .
    • They interact with diols and strong Lewis bases as fluoride or cyanide anions, which leads to their utility in these applications .
    • These applications can be homogeneous assays or heterogeneous detection .
  • Biological Labelling and Protein Manipulation

    • The interaction of boronic acids with proteins allows their use in biological labelling and protein manipulation .
    • They are also used for electrophoresis of glycated molecules .
  • Controlled Release of Insulin

    • Boronic acids are used in polymers for the controlled release of insulin .
  • Synthetic Receptors for Low Molecular Compounds

    • Boronic acids are used as synthetic receptors for low molecular compounds .
    • Novel detection methodologies, such as optical or electrochemical methods, have been introduced .
  • Cell Labelling

    • Boronic acids are used for cell labelling .
    • The interaction of boronic acids with proteins allows their use in this application .
  • Electrophoresis of Glycated Molecules

    • Boronic acids are used for electrophoresis of glycated molecules .
    • They are employed as building materials for microparticles for analytical methods .
  • Building Materials for Microparticles

    • Boronic acids are used as building materials for microparticles for analytical methods .
    • They are also used in polymers for the controlled release of insulin .
  • Pharmaceuticals and Agrochemicals

    • 3-chlorothiophene-2-boronic acid, a similar compound to 2-Chlorothiophene-3-boronic acid, is used as a key intermediate in the biomedical industry .
    • It plays a crucial role in the synthesis of various pharmaceuticals and agrochemicals .
  • Suzuki-Miyaura Cross-Couplings

    • Boronic acids are used as reactants for Suzuki-Miyaura cross-couplings .
    • They are used in the preparation of biologically and pharmacologically active molecules .

Safety And Hazards

2-Chlorothiophene-3-boronic acid is harmful if swallowed, in contact with skin, or if inhaled . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

Boronic acids, including 2-Chlorothiophene-3-boronic acid, are increasingly utilized in diverse areas of research . They are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer, or optoelectronics materials . The exploration of novel chemistries using boron to fuel emergent sciences is a promising future direction .

properties

IUPAC Name

(2-chlorothiophen-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BClO2S/c6-4-3(5(7)8)1-2-9-4/h1-2,7-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWVLMZZYJOJCTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(SC=C1)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40625099
Record name (2-Chlorothiophen-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40625099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chlorothiophene-3-boronic acid

CAS RN

177734-82-6
Record name B-(2-Chloro-3-thienyl)boronic acid
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Chlorothiophen-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40625099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chlorothiophene-3-boronic acid
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